![molecular formula C11H11NO4 B1400108 2-(1,3-Dihydroxypropan-2-yl)isoindoline-1,3-dione CAS No. 832730-58-2](/img/structure/B1400108.png)
2-(1,3-Dihydroxypropan-2-yl)isoindoline-1,3-dione
Overview
Description
2-(1,3-Dihydroxypropan-2-yl)isoindoline-1,3-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a derivative of isoindoline-1,3-dione and is also known as DHPID. This compound has been studied extensively for its biochemical and physiological effects, mechanism of action, and potential applications in the field of medicine and biotechnology.
Scientific Research Applications
Pharmaceutical Synthesis
N-isoindoline-1,3-dione heterocycles, which are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3, have gained significant attention for their potential use in pharmaceutical synthesis .
Herbicides
These compounds have also been used in the development of herbicides . Their unique chemical structure allows them to interact with various biological targets, making them effective in controlling unwanted plant growth.
Colorants and Dyes
The isoindoline-1,3-dione structure is also used in the production of colorants and dyes . Their ability to absorb certain wavelengths of light makes them useful in creating a wide range of colors.
Polymer Additives
Isoindoline-1,3-diones are used as additives in polymers . They can enhance the properties of the polymer, such as its durability and resistance to environmental factors.
Organic Synthesis
These compounds play a crucial role in organic synthesis . They can act as building blocks in the synthesis of complex organic molecules.
Photochromic Materials
Isoindoline-1,3-diones have applications in the development of photochromic materials . These materials change color in response to light, making them useful in various optical applications.
Anticancer Agents
N-substituted imides, isoindoline-1,3-dione derivatives, have been synthesized and investigated against blood cancer using K562 and Raji cell lines . One compound, 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione, showed a significant inhibitory effect on the viability of the cancer cells .
Glycoscientific Research
This compound has potential applications in the study of glycosidases and glycosyltransferases . This makes it a valuable tool for glycoscientists studying these enzymes.
Mechanism of Action
Target of Action
The primary targets of 2-(1,3-Dihydroxypropan-2-yl)isoindoline-1,3-dione are currently under investigation. The compound is a member of the N-isoindoline-1,3-dione heterocycles , which have been studied for their diverse chemical reactivity and promising applications . .
Mode of Action
N-isoindoline-1,3-dione derivatives, to which this compound belongs, are known for their diverse chemical reactivity
Biochemical Pathways
N-isoindoline-1,3-dione derivatives have been studied for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials , suggesting that they may interact with a variety of biochemical pathways.
Result of Action
One study has shown that a compound from the n-isoindoline-1,3-dione family had a dose and time-dependent lethal impact on raji cells , suggesting potential cytotoxic effects.
properties
IUPAC Name |
2-(1,3-dihydroxypropan-2-yl)isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-5-7(6-14)12-10(15)8-3-1-2-4-9(8)11(12)16/h1-4,7,13-14H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNGWADTWJVQBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30734866 | |
Record name | 2-(1,3-Dihydroxypropan-2-yl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30734866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
832730-58-2 | |
Record name | 2-(1,3-Dihydroxypropan-2-yl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30734866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1,3-dihydroxypropan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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